2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone
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Overview
Description
2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone is an organic compound characterized by its unique structure, which includes two sulfur atoms and multiple carbonyl groups
Preparation Methods
The synthesis of 2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the use of 1,4-dithiane derivatives, which undergo oxidation and subsequent functionalization to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple carbonyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone can be compared with other similar compounds, such as:
1,4-Dithiane derivatives: These compounds share the dithiane core but differ in their substituents and functional groups.
Naphthalenetetracarboxylic diimide: This compound has a similar structure but includes nitrogen atoms instead of sulfur. The uniqueness of this compound lies in its specific arrangement of carbonyl and sulfur atoms, which confer distinct reactivity and properties.
Properties
CAS No. |
125659-27-0 |
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Molecular Formula |
C6H8O4S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2,3-dimethylidene-1,4-dithiane 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H8O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h1-4H2 |
InChI Key |
UPESUSHMKAFOEB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=C)S(=O)(=O)CCS1(=O)=O |
Origin of Product |
United States |
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